Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate
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Overview
Description
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation and solvent-free conditions. This method is efficient and environmentally friendly, producing high yields in short reaction times . Another method involves the use of palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also common, as it delivers high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of herbicides, pesticides, and flame retardants.
Mechanism of Action
The mechanism of action of dimethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, leading to its antibacterial and antiviral effects. It can also interact with neurotransmitter receptors, making it a potential therapeutic agent for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-hydroxy-2-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-4-phenylbutyl)phosphonate
- Dimethyl (1-hydroxy-3-methylpropyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy-phenylpropyl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
216865-84-8 |
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Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
WXTUQNSQMXKHCI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(CCC1=CC=CC=C1)O)OC |
Origin of Product |
United States |
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